Technical Monograph: Indoline-5-Carboxylic Acid Hydrochloride
Technical Monograph: Indoline-5-Carboxylic Acid Hydrochloride
Executive Summary: The Scaffold Advantage
Indoline-5-carboxylic acid hydrochloride (HCl) represents a critical "privileged structure" in modern drug discovery. Unlike its fully aromatic counterpart (indole-5-carboxylic acid), the indoline scaffold possesses a distinct three-dimensional geometry due to the
The hydrochloride salt form is the preferred chemical entity for storage and handling. It mitigates the oxidation susceptibility of the free base (reversion to indole) and significantly enhances aqueous solubility, a frequent bottleneck in early-stage formulation. This guide details the technical specifications, synthetic pathways, and validated protocols for utilizing this compound effectively.
Physicochemical Profile
The transition from free base to hydrochloride salt alters the physical behavior of the molecule, primarily affecting solubility and hygroscopicity.
Table 1: Comparative Properties
| Property | Free Acid (Zwitterion/Base) | Hydrochloride Salt |
| CAS Number | 15861-30-0 | Custom/In-situ (Salt of 15861-30-0) |
| Molecular Formula | ||
| Molecular Weight | 163.17 g/mol | 199.63 g/mol |
| Appearance | Yellow to light brown powder | Off-white to beige crystalline solid |
| Solubility (Water) | Low (< 1 mg/mL) | High (> 50 mg/mL) |
| pKa (COOH) | ~4.2 | ~4.2 |
| pKa (NH) | ~3.5 (Conjugate Acid) | N/A (Already protonated) |
| Storage | 2-8°C, Inert atmosphere | -20°C, Desiccated, Argon |
Senior Scientist Note: The indoline nitrogen is less basic than typical aliphatic amines (pKa ~10) due to conjugation with the phenyl ring, but more basic than the indole nitrogen (which is non-basic). The electron-withdrawing carboxyl group at C5 further reduces the basicity of the N1 position, making the HCl salt prone to hydrolysis if not stored in a desiccated environment.
Synthetic Engineering & Manufacturing
The synthesis of indoline-5-carboxylic acid typically proceeds via the selective reduction of indole-5-carboxylic acid. This transformation is critical; over-reduction can cleave the C-N bond, while under-reduction leaves indole impurities that are difficult to separate.
Diagram 1: Synthetic Workflow (Indole Reduction)
Caption: Step-wise reduction and stabilization workflow. Sodium cyanoborohydride provides the most chemoselective reduction, avoiding defunctionalization of the carboxyl group.
Reactivity & Derivatization Logic
For medicinal chemists, the utility of this scaffold lies in its bifunctionality.
-
C5-Carboxylic Acid: Standard amide coupling.
-
N1-Amine: Nucleophilic attack (alkylation, acylation, sulfonylation).
Critical Reactivity Insight: The N1 nitrogen is a secondary aniline. If you intend to couple the C5-carboxylic acid without touching the N1 position, you generally do not need a protecting group (like Boc) if the reaction conditions are controlled (e.g., using HATU/DIPEA), as the carboxylate activates faster. However, for clean, high-yield synthesis, N-protection is recommended to prevent self-polymerization or competitive acylation.
Diagram 2: Derivatization Decision Tree
Caption: Strategic logic for modifying the indoline scaffold. N1-protection is the gold standard for high-purity C5-amide synthesis.
Experimental Protocols
Protocol A: Standard Amide Coupling (C5-Position)
Target: Coupling Indoline-5-COOH with a primary amine (
Reagents:
-
Indoline-5-carboxylic acid HCl (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Methodology:
-
Dissolution: Dissolve Indoline-5-carboxylic acid HCl in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv). The solution may darken slightly as the free base is liberated. Stir for 5 minutes.
-
Coupling Agent: Add HATU (1.2 equiv). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Amine Addition: Add the amine (
, 1.1 equiv). -
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]
-
Checkpoint: If reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent oxidation of the indoline ring.
-
-
Workup: Dilute with EtOAc, wash with saturated
(3x), water (1x), and brine (1x). Dry over .
Protocol B: Quality Control & Stability Check
Target: Assessing oxidation levels (Indole impurity).
Technique: HPLC-UV (254 nm) or
-
NMR Signature:
-
Indoline: Look for two triplets at
~3.0 ppm and ~3.6 ppm (C3 and C2 protons). -
Indole (Impurity): Look for aromatic doublets at
~6.5 ppm and ~7.2 ppm (C3 and C2 protons).
-
-
Acceptance Criteria: Indole content < 1.0%.
Handling and Storage (Safety & Stability)
-
Oxidation Risk: The indoline ring is susceptible to aromatization (oxidation) to indole upon prolonged exposure to air and light.
-
Mitigation: Store the HCl salt under Argon or Nitrogen at -20°C.
-
-
Hygroscopicity: The HCl salt is hygroscopic. Moisture uptake can lead to hydrolysis or "gumming" of the solid.
-
Mitigation: Allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Safety: Treat as a potential irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Chemical Properties & CAS Verification
- Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15861-30-0 (Free Acid).
-
[Link]
- Synthetic Reduction Methods: Source: Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkyl-substituted Indoles with Sodium Borohydride in Carboxylic Acids." Synthesis.
-
Amide Coupling Protocols (HATU/EDC)
-
Indoline Scaffolds in Drug Design
- Source: Zhang, M., et al. (2018). "Indoline derivatives as potential HIV-1 non-nucleoside reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry.
-
[Link]
